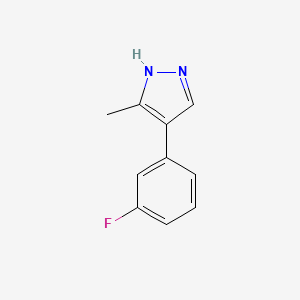
4-(3-Fluorophenyl)-3-methyl-1H-pyrazole
Vue d'ensemble
Description
4-(3-Fluorophenyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(3-Fluorophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this pyrazole derivative, drawing on recent research findings and data.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated phenyl group and a methyl group attached to the pyrazole ring. This unique structure influences its reactivity and biological activity. The compound can be synthesized through various methods, often involving the reaction of hydrazones or other pyrazole derivatives with fluorinated phenyl groups.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. For instance, studies have shown that fluorinated pyrazole derivatives significantly inhibit the growth of Staphylococcus aureus and Acinetobacter baumannii, which are notorious for their antibiotic resistance . The presence of the fluorine atom enhances lipophilicity, contributing to increased membrane permeability and antimicrobial efficacy.
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| S. aureus | 20 | 15 |
| A. baumannii | 18 | 12 |
Anticancer Activity
The compound has shown promising results in anticancer studies. It was evaluated against various cancer cell lines, including prostate cancer cells (LNCaP and PC-3). One study reported an IC50 value of 18 μmol/L for a related pyrazole derivative, indicating significant antiproliferative activity . The mechanism involves the inhibition of androgen receptor signaling pathways, which is crucial in prostate cancer progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LNCaP | 18 | PSA downregulation |
| PC-3 | 22 | Androgen receptor antagonism |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it acts as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and inflammation.
- Receptor Modulation : It has been shown to modulate androgen receptor activity, affecting cell proliferation in cancer models.
Case Studies
- Antimicrobial Efficacy : A study highlighted that a series of fluorinated pyrazoles, including this compound, were tested against multi-drug resistant strains, demonstrating significant inhibition compared to non-fluorinated analogs .
- Cancer Cell Studies : In vitro studies on prostate cancer cells revealed that compounds structurally similar to this compound effectively reduced cell viability and induced apoptosis through caspase activation .
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCKCWQWFQNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















